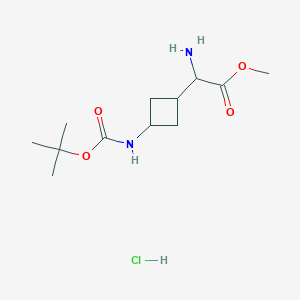

![molecular formula C20H16N6O4S B2510711 4-(1-甲基-2,4-二氧代-7-苯基-3,4-二氢-1H-咪唑并[2,1-f]嘌呤-8(2H)-基)苯磺酰胺 CAS No. 903273-32-5](/img/structure/B2510711.png)

4-(1-甲基-2,4-二氧代-7-苯基-3,4-二氢-1H-咪唑并[2,1-f]嘌呤-8(2H)-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

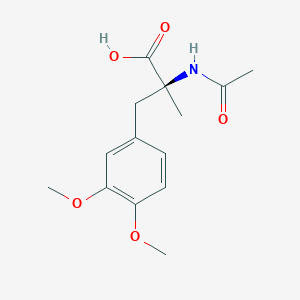

The compound "4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as enzyme inhibitors, particularly against carbonic anhydrases, which are involved in various physiological processes including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide moiety to enhance biological activity and specificity. For instance, compounds with a phenylthiazol moiety have been synthesized and shown to be high-affinity inhibitors of kynurenine 3-hydroxylase . Similarly, derivatives with substituted phenylureido groups have been designed and synthesized, targeting human carbonic anhydrase isoenzymes . The synthesis process often includes the formation of key intermediates, such as substituted benzaldehydes or hydrazinobenzenesulfonamides, followed by further chemical transformations to achieve the desired sulfonamide compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with target enzymes. The orientation of the benzene rings and the conformation of the heterocyclic rings can significantly influence the binding affinity and specificity. For example, in one study, the imidazole ring of a benzenesulfonamide compound adopted an envelope conformation, and the orientation of the benzene rings was found to be important for the compound's interaction with the target . Molecular modeling and docking studies are often employed to predict the binding mode of these compounds and to guide the design of more potent inhibitors .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. These reactions are important for their biological activity and can include interactions with enzymes such as carbonic anhydrases and acetylcholinesterase. The inhibitory effects of these compounds are often evaluated through biochemical assays to determine their potency and selectivity towards different isoenzymes . The Ki values obtained from these studies provide insights into the strength of the inhibitor-enzyme interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and drug-likeness, are important for their potential therapeutic applications. These properties are influenced by the molecular structure and substituents present on the benzenesulfonamide scaffold. Compounds are evaluated for their drug-likeness based on parameters like molecular weight, lipophilicity, and hydrogen bond donor/acceptor count, which can affect their bioavailability and pharmacokinetics . Additionally, the crystal structure of these compounds can reveal intermolecular interactions that may contribute to their stability and solid-state properties .

科学研究应用

合成及表征

该化合物参与了多种合成过程,以开发潜在的生物制剂。例如,它已被用于合成具有潜在生物活性的衍生物,例如咪唑衍生物的合成,其通过H-NMR、C-NMR和HRMS分析进行表征,表明其在新型化学实体开发中的作用(Bayrak, 2021)。此外,已经合成了苯磺酰胺衍生物并评估了它们对ALK5(一种转化生长因子-β 1型受体激酶)的抑制活性,表明其在探索新治疗剂中的应用(Kim et al., 2009)。

光动力治疗中的应用

与4-(1-甲基-2,4-二氧代-7-苯基-3,4-二氢-1H-咪唑并[2,1-f]嘌呤-8(2H)-基)苯磺酰胺结构相关的化合物已被评估其光物理和光化学性质。研究发现,这些化合物(例如,一种新型锌酞菁,具有高单线态氧量子产率,用含有席夫碱的新型苯磺酰胺衍生物基团取代)可用作光动力治疗中的光敏剂,特别是用于癌症治疗,因为它们具有高单线态氧量子产率和适当的光降解量子产率(Pişkin et al., 2020)。

抗癌研究中的潜力

一些苯磺酰胺衍生物因其细胞毒活性而受到研究,显示出作为潜在抗肿瘤剂的有希望的结果。具体来说,某些衍生物表现出有趣的细胞毒活性,表明它们具有进行进一步抗肿瘤活性研究的潜力。还研究了这些化合物对碳酸酐酶(一种参与各种生理和病理过程的酶)的抑制作用,表明该化合物在癌症治疗中的潜在用途(Gul et al., 2016)。

属性

IUPAC Name |

4-(4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O4S/c1-24-17-16(18(27)23-20(24)28)25-11-15(12-5-3-2-4-6-12)26(19(25)22-17)13-7-9-14(10-8-13)31(21,29)30/h2-11H,1H3,(H2,21,29,30)(H,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXULHKCMQIYAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)

![N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2510631.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2510632.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510637.png)

![2-(1,2,4-Triazol-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2510639.png)

![1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2510647.png)

![Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2510649.png)

![(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2510651.png)